4-Fluoro-3-methylbenzoic acid
Overview
Description
4-Fluoro-3-methylbenzoic acid is a compound that is not directly discussed in the provided papers. However, the papers do mention various fluoro-substituted benzoic acids and their derivatives, which can provide insights into the chemical behavior and potential applications of 4-fluoro-3-methylbenzoic acid. For instance, the synthesis and application of 4-fluorobenzoic acid derivatives in drug discovery and as building blocks for various heterocyclic compounds are highlighted .
Synthesis Analysis
The synthesis of fluoro-substituted benzoic acid derivatives is a topic of interest in several papers. For example, the synthesis of 4-fluorobenzoic acid hydrazide derivatives is described, which involves confirming their chemical structures through NMR, ES-MS spectral data, and elemental analysis . Similarly, the synthesis of 4-fluorobenzoyl derivatives is discussed, where the compounds are characterized by NMR and other spectroscopic techniques . These methods could potentially be adapted for the synthesis of 4-fluoro-3-methylbenzoic acid.
Molecular Structure Analysis
The molecular structure and conformation of fluoro-substituted benzoic acid derivatives are studied using various techniques. X-ray diffraction, neutron diffraction, and quantum mechanical calculations are employed to characterize the polymorphs of a molecular complex involving 3-fluorobenzoic acid . Additionally, the conformation of a piperidin ring in a 4-fluorobenzoyl derivative is studied using NMR line-shape analysis . These studies provide a foundation for understanding the molecular structure of 4-fluoro-3-methylbenzoic acid.
Chemical Reactions Analysis
The papers describe several chemical reactions involving fluoro-substituted benzoic acids. For instance, the preparation of substituted nitrogenous heterocycles from 4-chloro-2-fluoro-5-nitrobenzoic acid is detailed, highlighting its use as a multireactive building block . The synthesis of fluorescent sensors from dibenzoic acid derivatives also involves a series of reactions including bromination, methylation, and Suzuki coupling . These reactions could be relevant to the chemical reactivity of 4-fluoro-3-methylbenzoic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoro-substituted benzoic acid derivatives are explored in several papers. The thermal stability and phase transitions of a 4-fluorobenzoyl derivative are investigated using TGA and DSC . The antimicrobial activity of hydrazones derived from 4-fluorobenzoic acid hydrazide is evaluated, indicating potential biological applications . These studies suggest that 4-fluoro-3-methylbenzoic acid may also possess unique physical and chemical properties that could be of interest in various applications.
Scientific Research Applications
4-Fluoro-3-methylbenzoic acid is a fluorinated building block . It has a linear formula of FC6H3(CH3)CO2H and a molecular weight of 154.14 . It’s often used in the field of organic chemistry for the synthesis of various compounds .
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Synthesis of Active Pharmaceutical Ingredients (APIs)
- 4-Fluoro-3-methylbenzoic acid serves as a versatile building block for the synthesis of APIs . Its functional group can be directly used or easily converted to alternative functional groups .
- The carboxylic acid group of 4-fluoro-3-methylbenzoic acid enables it to be attached to molecular scaffolds . Alternatively, it can be reduced to a hydroxy/aldehyde group for other types of reactions .
- The methyl group can be functionalized by bromide through a benzylic bromination reaction . The resulting brominated product can then be applied in the synthesis of bicyclic heterocycles .
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Anticoccidial Agent
Safety And Hazards
properties
IUPAC Name |
4-fluoro-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5-4-6(8(10)11)2-3-7(5)9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCCEVKUXUIHOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80287615 | |
Record name | 4-Fluoro-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-methylbenzoic acid | |
CAS RN |
403-15-6 | |
Record name | 4-Fluoro-3-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=403-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 403-15-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51778 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Fluoro-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80287615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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